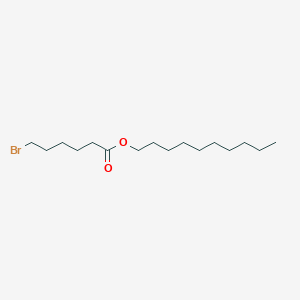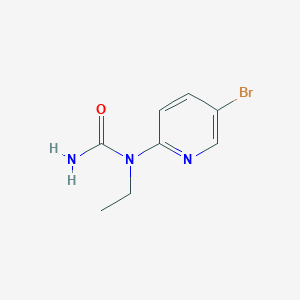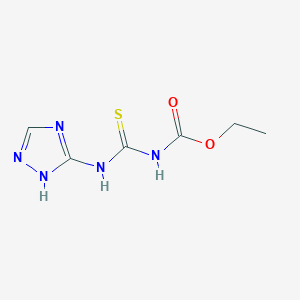
ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate typically involves the reaction of ethyl carbamate with 1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its triazole moiety.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Mecanismo De Acción
The mechanism of action of ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar chemical properties.
Fluconazole: An antifungal agent containing a triazole ring.
Ketoconazole: Another antifungal agent with a triazole moiety.
Uniqueness
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34683-38-0 |
|---|---|
Fórmula molecular |
C6H9N5O2S |
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C6H9N5O2S/c1-2-13-6(12)10-5(14)9-4-7-3-8-11-4/h3H,2H2,1H3,(H3,7,8,9,10,11,12,14) |
Clave InChI |
XKAZAIVHEVHREV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=NC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


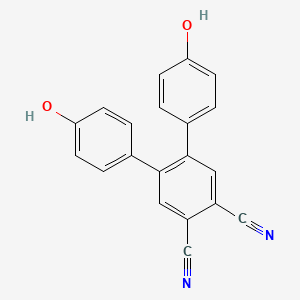
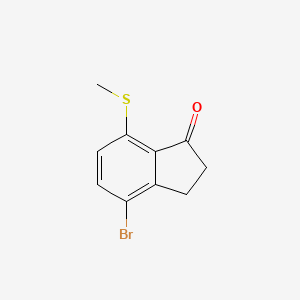
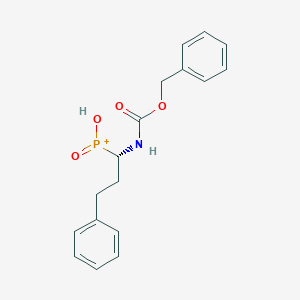

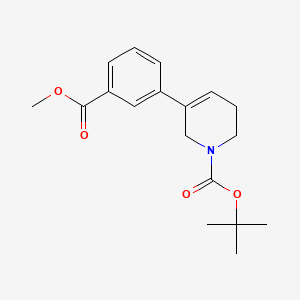
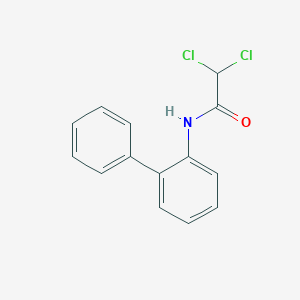
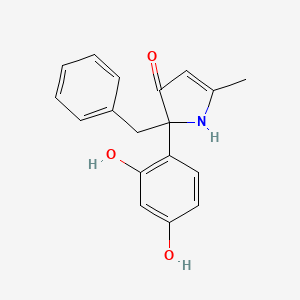
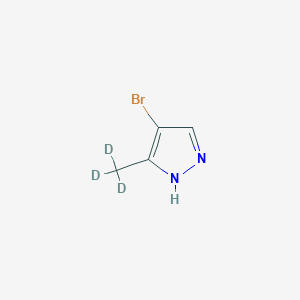
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
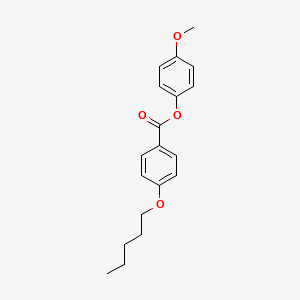
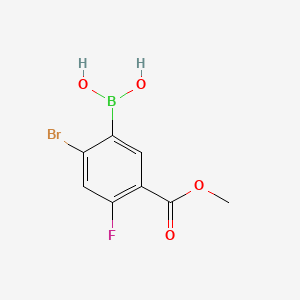
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
